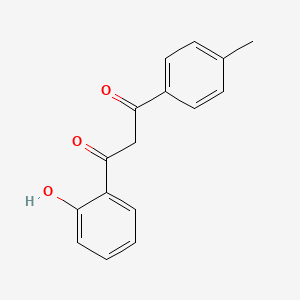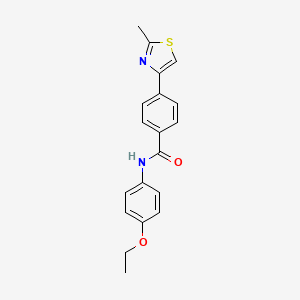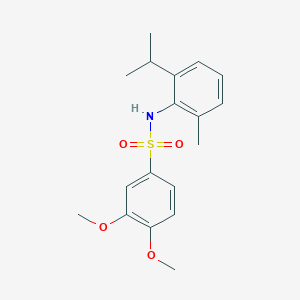![molecular formula C16H12ClN3OS B5813558 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea CAS No. 121829-02-5](/img/structure/B5813558.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea
説明
Synthesis Analysis
The synthesis of compounds similar to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea involves specific reactions utilizing thiourea derivatives and chlorophenyl precursors. For example, derivatives of thiourea with dichlorophenyl have been synthesized and characterized by spectroscopic techniques, such as IR, 1H, and 13C NMR, indicating the relevance of these methods in synthesizing and identifying similar compounds (Yusof et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through single crystal X-ray diffraction, demonstrating monoclinic systems with specific space groups, which could be indicative of the structural characteristics of this compound. These analyses provide insights into the geometric configuration, including bond lengths and angles, vital for understanding the compound's molecular structure (Saeed & Parvez, 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of similar molecules have been explored through various reactions, including the Hantzsch thiazole synthesis, which suggests methods for synthesizing N-phenylthiazolamines. Such synthetic routes highlight the chemical versatility and potential reactions involving this compound, revealing its chemical behavior under different conditions (Kamila et al., 2012).
Physical Properties Analysis
The physical properties of related thiazole derivatives have been characterized, including their crystalline structure, which is crucial for understanding the physical characteristics of this compound. Such studies involve the determination of crystal system parameters, providing valuable information on the compound's physical form and stability (Sharma et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with biological targets, have been studied through docking and quantum chemical calculations for related molecules. These investigations offer insights into the electronic structure, bonding, and potential biological interactions of this compound, contributing to a deeper understanding of its chemical behavior and potential applications (Viji et al., 2020).
科学的研究の応用
Antimicrobial Properties
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea derivatives have been investigated for their antimicrobial properties. A study by Kubba and Rahim (2018) synthesized various derivatives and tested them for in vitro antimicrobial activity against a range of bacteria and fungi. The derivatives displayed moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans. Computational study using density functional theory (DFT) was also performed to understand their thermodynamic properties (Kubba & Rahim, 2018).
Anti-inflammatory and Anticancer Activities
In another study, a series of this compound derivatives were synthesized and screened for anti-inflammatory activity using the carrageenan-induced rat paw edema method. Some compounds, like N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea, exhibited notable anti-inflammatory effects. Molecular docking interactions suggested these compounds could act as type II p38 kinase inhibitors (Fatima et al., 2014). Additionally, some derivatives have been evaluated for their anticancer properties. For instance, a study by Ravinaik et al. (2021) designed and synthesized derivatives with promising anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Spectroscopic and Quantum Chemical Analysis
Studies have also been conducted on the spectroscopic and quantum chemical analysis of this compound derivatives. Viji et al. (2020) performed an analysis using FT-IR, FT-Raman spectra, and quantum chemical methods to understand the electronic and structural properties of the compounds (Viji et al., 2020).
Antioxidant Properties
Furthermore, the antioxidant properties of urea, thiourea, and selenourea derivatives of this compound have been explored. A study by Reddy et al. (2015) synthesized a series of these derivatives and evaluated their antioxidant activity. The study revealed that compounds with selenourea functionality and halogen groups exhibited potent antioxidant activity (Reddy et al., 2015).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . These compounds interact with various biological targets, leading to their diverse biological activities.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities . The specific pathways and downstream effects would depend on the exact nature of the target and the specific derivative .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific effects would depend on the exact nature of the target and the specific derivative .
将来の方向性
特性
IUPAC Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h1-10H,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKVIPWUDGTFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235767 | |
| Record name | N-[4-(4-Chlorophenyl)-2-thiazolyl]-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121829-02-5 | |
| Record name | N-[4-(4-Chlorophenyl)-2-thiazolyl]-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121829-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(4-Chlorophenyl)-2-thiazolyl]-N′-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5813492.png)


![5-phenyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5813502.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5813509.png)

![2-benzyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5813514.png)

![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B5813523.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B5813542.png)
![N-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5813546.png)
![2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813549.png)